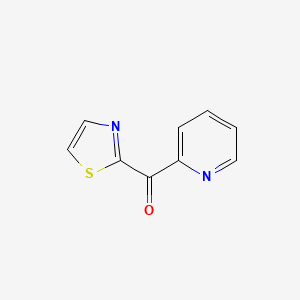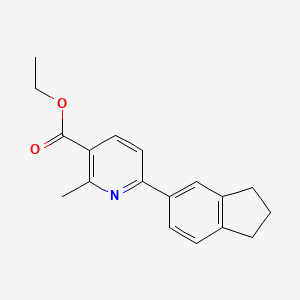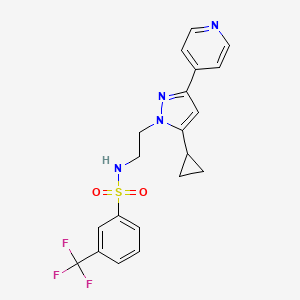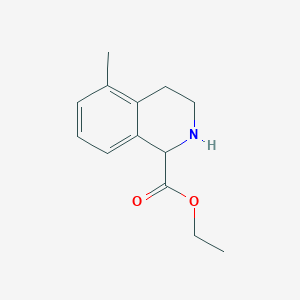![molecular formula C19H20N4O2 B2622708 5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941909-79-1](/img/structure/B2622708.png)
5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound known for its diverse chemical properties and potential applications across various fields. This compound has attracted significant interest due to its unique structure, which features a fusion of isoquinoline and pyridopyrimidine frameworks.
準備方法
Synthetic Routes and Reaction Conditions:
Step 1: Formation of 3,4-Dihydroisoquinoline:
Reagent: Isoquinoline
Reaction: Reduction using catalytic hydrogenation
Conditions: High pressure, presence of a metal catalyst like palladium on carbon (Pd/C).
Step 2: Synthesis of 1,3,6-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione:
Reagent: 2,4-diaminopyrimidine
Reaction: Methylation using methyl iodide (CH3I)
Conditions: Base like potassium carbonate (K2CO3), solvent like dimethylformamide (DMF).
Step 3: Coupling of Intermediate Compounds:
Reagents: 3,4-Dihydroisoquinoline and 1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Reaction: Coupling through nucleophilic substitution or condensation
Conditions: Suitable catalyst and organic solvent.
Industrial Production Methods: Industrial synthesis may employ continuous flow reactors for hydrogenation and methylation steps, providing better control over reaction parameters and higher yields.
化学反応の分析
Types of Reactions:
Oxidation:
Reagent: Potassium permanganate (KMnO4)
Major Products: Oxidized derivatives at specific sites on the molecule.
Reduction:
Reagent: Sodium borohydride (NaBH4)
Major Products: Reduced forms, including conversion of carbonyl groups to alcohols.
Substitution:
Reagent: Halogenated solvents or other nucleophiles
Major Products: Substituted analogues depending on nucleophile used.
科学的研究の応用
This compound has found applications in:
Chemistry:
Used as a starting material or intermediate in organic synthesis.
Study of its reactivity and stability under various conditions.
Biology:
Exploration of its potential as a ligand in protein binding studies.
Investigating its bioactivity and interaction with biological systems.
Medicine:
Potential drug candidate for its pharmacological properties.
Research in its efficacy and safety in preclinical studies.
Industry:
Utilized in the production of specialized chemicals.
Application in materials science for developing new materials with unique properties.
作用機序
Molecular Targets and Pathways:
Binding Sites: Binds to specific receptors or enzymes depending on its structural conformation.
Pathways Involved: Interacts with cellular signaling pathways, potentially influencing gene expression and protein activity.
類似化合物との比較
This compound can be compared with others such as:
5-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
5-(Isoquinolin-2-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
4,6-Dimethylpyrido[2,3-d]pyrimidine-2,5(1H,3H)-dione
Uniqueness:
Structural Differences: Introduction of different substituents on the isoquinoline and pyridopyrimidine rings.
Reactivity: Variations in reactivity depending on functional groups and their positions.
Applications: Each compound may have different biological activities and uses, making 5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione unique in its specific applications and properties.
特性
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-10-20-17-15(18(24)22(3)19(25)21(17)2)16(12)23-9-8-13-6-4-5-7-14(13)11-23/h4-7,10H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSBSJWWVXERDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1N3CCC4=CC=CC=C4C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2622625.png)
![1,8,8-Trimethyl-3-(naphthalen-1-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2622626.png)
![1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B2622627.png)




![4-((2-(4-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2622636.png)


![N-(4-fluoro-3-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide](/img/structure/B2622641.png)


![3-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B2622645.png)
